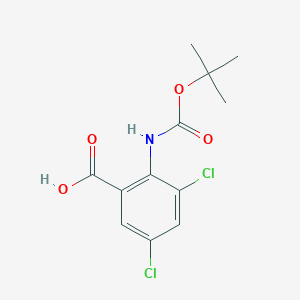

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is a chemical that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoic acid core. This structure is indicative of a protected amino acid derivative, which is commonly used in peptide synthesis to prevent unwanted side reactions. The Boc group is a common protecting group that can be removed under acidic conditions, allowing for further synthetic manipulation of the amino acid.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives has been reported in the literature. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid moiety, was achieved through alkylation of a protected glycine derivative with pinacol (chloromethyl)boronate . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished, demonstrating the versatility of Boc-protected compounds in synthesizing complex unnatural amino acids . These methods could potentially be adapted for the synthesis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar moiety that provides steric protection to the amino group. The dichlorobenzoic acid portion of the molecule would contribute to the molecule's overall rigidity and could influence its reactivity due to the electron-withdrawing nature of the chlorine substituents. While specific molecular structure analysis of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" is not provided, related compounds have been studied using techniques such as NMR and HPLC to establish their configuration , and ab initio calculations have been used to explain stereoselectivity in synthesis .

Chemical Reactions Analysis

The Boc-protected amino group in "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be expected to undergo reactions typical of protected amino acids. For example, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The dichlorobenzoic acid moiety could undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Although specific reactions of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not detailed, the synthesis of related compounds involves selective cleavage of protecting groups and coupling reactions to form dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" would be influenced by both the Boc group and the dichlorobenzoic acid core. The Boc group is known to increase the hydrophobicity of amino acids, which could affect solubility in various solvents. The dichlorobenzoic acid portion could contribute to the acidity of the compound, as well as its potential to form hydrogen bonds. While the exact properties of "2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid" are not provided, related Boc-protected amino acids have been characterized using techniques such as reversed-phase HPLC to separate diastereomers , and their synthesis has been optimized by adjusting reaction conditions .

科学的研究の応用

Catalyst in N-tert-Butoxycarbonylation of Amines

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is utilized in the N-tert-butoxycarbonylation of amines, acting as an efficient catalyst. This process is key in peptide synthesis, where the N-Boc moiety is crucial due to its resistance to racemization. The tert-butoxycarbonyl group can be cleaved with various acids, making it versatile for large-scale deprotection in peptide synthesis (Heydari et al., 2007).

Preparation of Mono-Protected Diamines

It plays a significant role in the preparation of mono-protected diamines. Specifically, it is used to create Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, which are essential intermediates in various chemical syntheses (Mattingly, 1990).

Quantitative Determination in Amino Acid and Peptide Derivatives

This compound is significant in the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives. Its cleavage yields protonated amino groups, allowing for accurate determination in research settings (Ehrlich-Rogozinski, 1974).

Synthesis of Stereosiomers in Unnatural Amino Acids

It is instrumental in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This significantly shortens the synthesis process of these unnatural amino acids, used in various chemical and pharmaceutical applications (Bakonyi et al., 2013).

将来の方向性

The use of Boc-protected amines is a well-established technique in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of other types of compounds.

特性

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid | |

CAS RN |

669713-58-0 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)